molecular formula C17H14O5 B14478517 Dimethyl 2,2'-carbonyldibenzoate CAS No. 65594-65-2

Dimethyl 2,2'-carbonyldibenzoate

Cat. No.: B14478517
CAS No.: 65594-65-2
M. Wt: 298.29 g/mol
InChI Key: PPAQXZDZQRCIHI-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-carbonyldibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzene rings connected through a carbonyl group and esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-carbonyldibenzoate can be synthesized through the esterification of 2,2’-carbonyldibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in methanol, followed by purification through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of dimethyl 2,2’-carbonyldibenzoate may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-carbonyldibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,2’-carbonyldibenzoic acid

    Reduction: Dimethyl 2,2’-dihydroxybenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-carbonyldibenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-carbonyldibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl terephthalate
  • Dimethyl isophthalate
  • Dimethyl phthalate

Comparison

Dimethyl 2,2’-carbonyldibenzoate is unique due to the presence of two benzene rings connected through a carbonyl group, which imparts distinct chemical and physical properties compared to other dimethyl esters

Properties

CAS No.

65594-65-2

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 2-(2-methoxycarbonylbenzoyl)benzoate

InChI

InChI=1S/C17H14O5/c1-21-16(19)13-9-5-3-7-11(13)15(18)12-8-4-6-10-14(12)17(20)22-2/h3-10H,1-2H3

InChI Key

PPAQXZDZQRCIHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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